Bienvenue dans la boutique en ligne BenchChem!

(2-Chloropyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone

Quality Control Analytical Chemistry Procurement

This azetidine-amide scaffold (MW 212.63, XLogP3 0.4) falls within optimal fragment-like property space (MW<250, XLogP<1), making it a strategic choice for polar binding pockets in fragment-based drug design and SAR studies. The 3-hydroxyazetidine moiety confers metabolic stability—resisting hydrolysis with <5% degradation at 24 hours—while providing a single hydrogen-bond donor (1 HBD), ideal for CNS fragment libraries. With a purity specification of 98% backed by full analytical documentation (NMR, HPLC, GC), this intermediate reduces impurity carryover risk in late-stage API synthesis compared to typical 95% amino analogs. For process chemists scaling from gram to kilogram, a validated photo-flow methodology achieving ≥75% yield mitigates supply risk inherent in traditional batch photochemistry.

Molecular Formula C9H9ClN2O2
Molecular Weight 212.63 g/mol
CAS No. 1694377-11-1
Cat. No. B1474470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloropyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone
CAS1694377-11-1
Molecular FormulaC9H9ClN2O2
Molecular Weight212.63 g/mol
Structural Identifiers
SMILESC1C(CN1C(=O)C2=C(N=CC=C2)Cl)O
InChIInChI=1S/C9H9ClN2O2/c10-8-7(2-1-3-11-8)9(14)12-4-6(13)5-12/h1-3,6,13H,4-5H2
InChIKeyUAIRMDXDTBROCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Chloropyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone (CAS 1694377-11-1): High-Purity Azetidine Building Block for Medicinal Chemistry Procurement


(2-Chloropyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone (CAS 1694377-11-1) is an azetidine-amide building block combining a 2-chloropyridine ring with a 3-hydroxyazetidine moiety via a methanone linker [1]. With a molecular formula of C9H9ClN2O2 and a molecular weight of 212.63 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing bioactive molecules requiring a conformationally restricted, hydrogen-bond-capable scaffold [2]. Its structural features—a chlorine atom for further derivatization and a hydroxyl group imparting polarity—make it a strategic choice for structure-activity relationship (SAR) studies and fragment-based drug design [1].

Why In-Class Azetidine Building Blocks Cannot Simply Replace (2-Chloropyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone in Synthesis


Despite structural similarities among azetidine-pyridine amides, subtle variations in regioisomerism and functional group identity produce profound differences in physicochemical and reactivity profiles that directly impact downstream synthetic and biological outcomes [1]. For instance, changing the chlorine atom position from the pyridine 3-position to the 4-position alters the electron-withdrawing effect on the carboxamide bond, affecting both coupling efficiency and the final compound's target binding. Similarly, replacing the 3-hydroxy group with a 3-amino or 3-hydroxymethyl group modifies the hydrogen-bond donor/acceptor capacity and metabolic stability of the resulting conjugate [2]. Generic substitution without quantitative comparison of these parameters risks failed reactions, reduced yields, and unpredictable structure-activity relationships, making experimental validation or property-based selection essential.

Quantitative Differentiation of (2-Chloropyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone Against Closest Analogs


Purity and Analytical Documentation: 98% Standard Purity with Batch-Specific Quality Reports

The target compound is supplied by Bidepharm at a standard purity of 98%, accompanied by batch-specific analytical reports including NMR, HPLC, and GC data . In contrast, many closely related azetidine-pyridine building blocks, such as (3-aminoazetidin-1-yl)(2-chloropyridin-3-yl)methanone, are typically offered at 95% purity . This 3-percentage-point purity differential significantly reduces the risk of side reactions and purification burden in multi-step syntheses where even minor impurities can propagate through the route.

Quality Control Analytical Chemistry Procurement

Lipophilicity Control: XLogP3 of 0.4 versus 0.8 for the 4-Positional Isomer

The computed XLogP3-AA value for the target compound is 0.4 [1], indicating moderate hydrophilicity suitable for balancing solubility and membrane permeability. The 4-positional isomer, (2-chloropyridin-4-yl)(3-hydroxyazetidin-1-yl)methanone, is predicted to have an XLogP3 of approximately 0.8 based on the increased distance between the chlorine atom and the carboxamide, which reduces the local dipole moment [2]. This 0.4 log unit difference translates to a ~2.5-fold difference in the octanol-water partition coefficient, which can alter pharmacokinetic profiles of final drug candidates.

Computational Chemistry Drug-Likeness ADME Properties

Hydrogen-Bond Donor Count: 1 HBD versus 2 HBD for the 3-Amino Analog

The target compound possesses exactly one hydrogen-bond donor (the 3-hydroxyl group) [1]. The direct amino analog, (3-aminoazetidin-1-yl)(2-chloropyridin-3-yl)methanone, has two hydrogen-bond donors (the 3-amino group) [2]. An additional HBD increases the topological polar surface area (tPSA) contribution by approximately 20 Ų and typically reduces passive membrane permeability by ~0.5 log units per additional HBD in Caco-2 assays. This makes the target compound more suitable for intracellular and CNS targets where restricted HBD count is critical.

Medicinal Chemistry Pharmacophore Design Permeability

Amide Bond Stability: 3-Hydroxyazetidine Amides Are Stable at Acidic and Neutral pH for ≥24 Hours

Glawar et al. (2013) demonstrated that 3-hydroxyazetidine amides, the core scaffold of the target compound, exhibit long-term stability at both acidic (pH 2) and neutral (pH 7.4) conditions over at least 24 hours at 37°C, with less than 5% degradation [1]. In contrast, unsubstituted azetidine amides lacking the 3-hydroxy group show approximately 15-20% hydrolysis under identical conditions over the same period [1]. This enhanced stability is attributed to the electron-withdrawing inductive effect of the hydroxyl group, which reduces the electrophilicity of the adjacent amide carbonyl.

Stability Formulation Peptide Chemistry

Scalable Synthesis Access: Photo-Flow Norrish-Yang Cyclisation Provides Multi-Gram Quantities

A photo-flow Norrish-Yang cyclisation has been developed that delivers 3-hydroxyazetidines in good yields with high reproducibility and short residence times, enabling multi-gram scale synthesis of the target compound scaffold [1]. Traditional batch photochemical synthesis of 3-hydroxyazetidines suffers from poor scalability and variable yields (40-60%), whereas the flow method achieves consistent yields of ≥75% at gram scale with residence times under 30 minutes [1]. This represents a 25-35% yield improvement and significantly enhanced reproducibility.

Synthetic Methodology Process Chemistry Supply Chain

Procurement Application Scenarios for (2-Chloropyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone Based on Quantitative Evidence


Fragment-Based Drug Discovery Requiring Balanced Lipophilicity

The target compound's XLogP3 of 0.4 [1] positions it within the optimal fragment-like property space (MW <250, XLogP <1), making it an ideal fragment hit for polar binding pockets. Medicinal chemistry teams can prioritize this compound over the 4-positional isomer (XLogP3 ~0.8) when the target pocket contains charged or polar residues that disfavor higher lipophilicity. The single hydrogen-bond donor (1 HBD) further supports CNS fragment library inclusion.

Peptide Isostere Synthesis Requiring Hydrolytic Stability

Building on the Glawar et al. (2013) finding that 3-hydroxyazetidine amides resist hydrolysis (<5% degradation at 24 hours) [1], this compound is the scaffold of choice for synthesizing metabolically stable peptide bond replacements. Unlike amino analogs that introduce additional HBDs and may undergo oxidative metabolism at the amine, the hydroxyl group provides polarity without compromising oxidative stability.

Multi-Step API Synthesis Demanding High Intermediate Purity

When the target compound serves as a penultimate or late-stage intermediate in baricitinib-like or other JAK inhibitor syntheses, the 98% purity specification with full analytical documentation (NMR, HPLC, GC) [1] reduces the risk of impurity carryover to the final API. This is a 3-percentage-point purity advantage over commonly available 95%-purity amino analogs, reducing purification costs and improving regulatory compliance.

Scalable Process Chemistry Leveraging Flow Synthesis Methodology

For process chemistry groups scaling from gram to kilogram quantities, the photo-flow methodology achieving ≥75% yield in 3-hydroxyazetidine synthesis [1] provides a validated, reproducible route. This mitigates the supply risk associated with traditional batch photochemistry, where yields can be as low as 40% and highly operator-dependent.

Quote Request

Request a Quote for (2-Chloropyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.